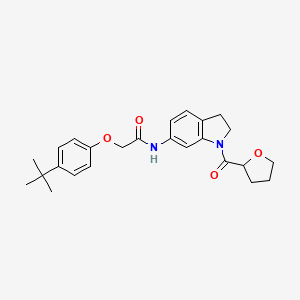

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives . Its chemical formula is C₁₆H₁₁NO₄ , and it has a molecular weight of 281.27 g/mol . The compound exhibits interesting biological properties, including potential antiviral activity.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Synthesis

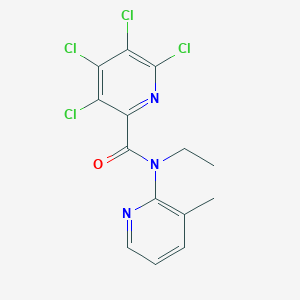

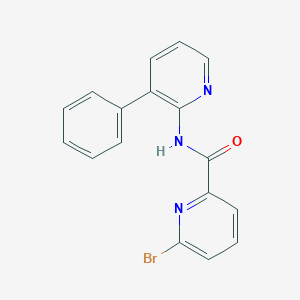

4-Oxoquinolines, including derivatives similar to 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid, are crucial in medicinal chemistry due to their biological and synthetic versatility. For instance, a study by Batalha et al. (2019) explored the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound closely related to this compound, using DFT methods to investigate the reaction pathways and acid/base behavior (Batalha et al., 2019).

Antibacterial Activity

Several derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core component of this compound, have been synthesized with high antibacterial activity. Glushkov et al. (1988) synthesized a series of these derivatives, leading to preparations with a broad spectrum of antibacterial activity, including compounds like oxolinic acid, norfloxacin, and ciprofloxacin (Glushkov et al., 1988).

Structural Analysis and Synthesis Techniques

The structure and synthesis of 4-Oxoquinoline derivatives, closely related to this compound, have been extensively studied. For example, Farrayeh et al. (2013) conducted a study on 7-(2-formyl-phenoxy)-8-nitro-4-oxoquinoline-3-carboxylic ester, a compound structurally similar, which involved reductive cyclization and acid-catalyzed hydrolysis. The study provided insights into the structural assignments supported by microanalytical and spectral data, as well as X-ray structure determination (Farrayeh et al., 2013).

Analgesic Properties

Studies have shown that certain derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit analgesic properties. Ukrainets et al. (2010) conducted research on a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, analyzing their acidic properties and discussing features of their recorded NMR spectra along with their analgesic properties (Ukrainets et al., 2010).

Antimicrobial and Antihypoxic Activity

Research has also been conducted on the antimicrobial and antihypoxic activities of derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Patel et al. (2010) synthesized compounds from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showing significant antifungal and antibacterial activities (Patel & Patel, 2010). Additionally, Ukrainets et al. (2014) synthesized a series of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating their potential as antihypoxic agents (Ukrainets et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit hiv infection in vitro by binding to the receptor cd4 on the surface of t cells .

Mode of Action

It’s known that similar compounds can inhibit hiv infection by binding to the cd4 receptor on t cells, preventing the virus from entering the cell .

Biochemical Pathways

It’s known that similar compounds can affect the pathway of hiv infection by inhibiting the virus’s ability to enter t cells .

Result of Action

Similar compounds have been shown to be cytotoxic against cancer cells and other human cell lines .

Action Environment

It’s known that similar compounds can exhibit their effects in a variety of environments, including in vitro settings .

Eigenschaften

IUPAC Name |

4-oxo-6-phenoxy-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-15-12-8-11(21-10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPGNGGZYMRORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)

![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)